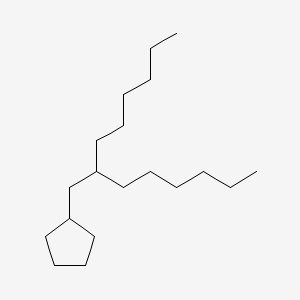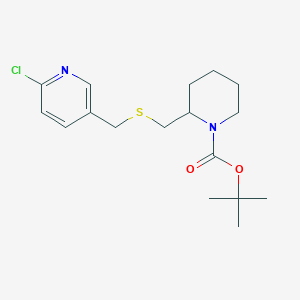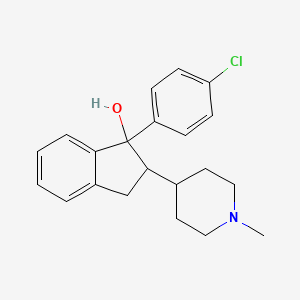
4-Chloro-7-bromomethylbenz(a)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-7-bromomethylbenz(a)anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C15H16BrClN2O. It is a derivative of benz(a)anthracene, characterized by the presence of chloro and bromomethyl substituents on the aromatic ring. This compound is known for its significant role in scientific research, particularly in the fields of chemistry and biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-bromomethylbenz(a)anthracene typically involves the bromination and chlorination of benz(a)anthracene. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-7-bromomethylbenz(a)anthracene undergoes various chemical reactions, including:
Substitution Reactions: The chloro and bromomethyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of this compound .
Applications De Recherche Scientifique
4-Chloro-7-bromomethylbenz(a)anthracene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its interactions with biological macromolecules and its potential role in carcinogenesis.
Medicine: Investigated for its potential use in developing anticancer drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-7-bromomethylbenz(a)anthracene involves its interaction with cellular components, leading to various biochemical effects. It can bind to DNA, causing mutations and potentially leading to carcinogenesis. The molecular targets include enzymes involved in DNA replication and repair, as well as signaling pathways that regulate cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Bromomethylbenz(a)anthracene
- 7-Methylbenz(a)anthracene
- 7-Bromomethyl-12-methylbenz(a)anthracene
Comparison
4-Chloro-7-bromomethylbenz(a)anthracene is unique due to the presence of both chloro and bromomethyl groups, which influence its chemical reactivity and biological activity. Compared to 7-bromomethylbenz(a)anthracene, it exhibits different reactivity patterns and potentially distinct biological effects. The addition of the chloro group can alter its interaction with biological targets, making it a valuable compound for studying structure-activity relationships .
Propriétés
Numéro CAS |
34346-99-1 |
|---|---|
Formule moléculaire |
C19H12BrCl |
Poids moléculaire |
355.7 g/mol |
Nom IUPAC |
7-(bromomethyl)-4-chlorobenzo[a]anthracene |
InChI |
InChI=1S/C19H12BrCl/c20-11-18-13-5-2-1-4-12(13)10-17-14-6-3-7-19(21)16(14)9-8-15(17)18/h1-10H,11H2 |
Clé InChI |
DYAOQUBNQRBREA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C4=C(C=CC3=C2CBr)C(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{2-[(Benzyloxy)methyl]phenyl}ethan-1-one](/img/structure/B13955205.png)




![5-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B13955241.png)





![5-Iodo-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13955286.png)

